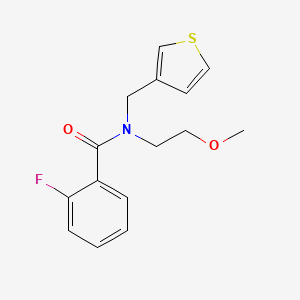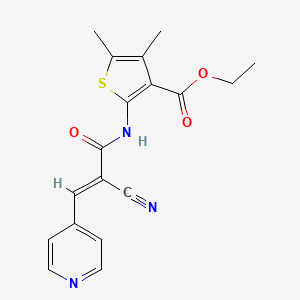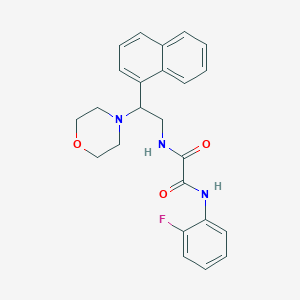
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMTB is a benzamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Neurological Studies
Research on compounds structurally similar to 2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide has shown promising applications in neurological studies, particularly related to Alzheimer's disease. For instance, a compound used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) allowed for the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in receptor densities correlating with the severity of clinical symptoms, demonstrating the compound's potential in diagnosing and monitoring neurological conditions (Kepe et al., 2006).
Oncological Imaging
Another significant application lies in oncological imaging. Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using PET imaging. These compounds exhibited high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their utility in diagnosing and monitoring cancer (Tu et al., 2007).
Antifungal and Antimicrobial Agents
Compounds with fluoro- and methoxy-substitutions have shown varied antifungal and antimicrobial activities, making them potential candidates for developing new treatments. A study on novel benzodiazaborines, including fluoro- and methoxy-substituted compounds, demonstrated effectiveness against several species of potentially pathogenic fungi, indicating their application in creating antifungal agents (Yang et al., 2015).
Chemotherapy Agents
The benzamide scaffold, including derivatives similar to 2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, is central in developing anticancer agents. These compounds have been shown to induce cell death (apoptosis) through various mechanisms, such as targeting microtubules, altering protein function, or inhibiting DNA synthesis, demonstrating their potential in chemotherapy (Romagnoli et al., 2021).
Propiedades
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-8-7-17(10-12-6-9-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYKUDDWQSMBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)


![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)
![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2656727.png)


![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)